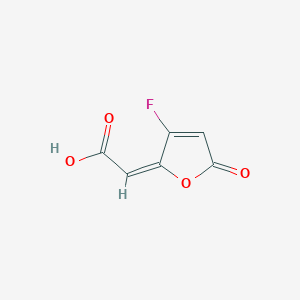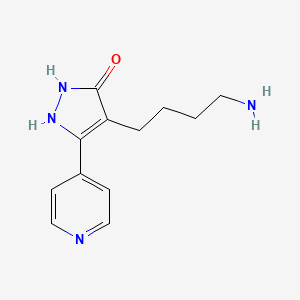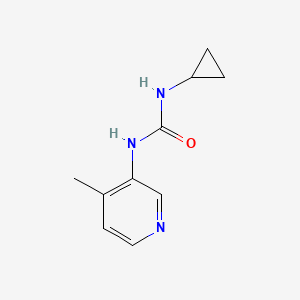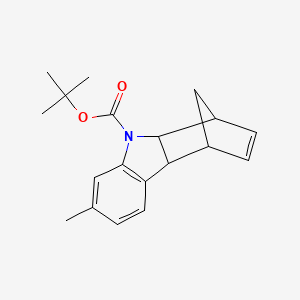
tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is a complex organic compound with a unique structure that includes a carbazole core Carbazoles are known for their diverse biological activities and applications in organic electronics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the carbazole core, followed by the introduction of the tert-butyl ester group and the methyl group at specific positions on the carbazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
科学的研究の応用
tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases.
Industry: The compound’s unique structure and properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
tert-Butyl carbazole-9-carboxylate: Similar in structure but lacks the methyl group at the 7-position.
7-methylcarbazole: Lacks the tert-butyl ester group.
1,4,4a,9a-tetrahydrocarbazole: Lacks both the tert-butyl ester and the methyl group.
Uniqueness
tert-Butyl 7-methyl-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to the specific combination of functional groups and the carbazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H23NO2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
tert-butyl 6-methyl-9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3(8),4,6,12-tetraene-9-carboxylate |
InChI |
InChI=1S/C19H23NO2/c1-11-5-8-14-15(9-11)20(18(21)22-19(2,3)4)17-13-7-6-12(10-13)16(14)17/h5-9,12-13,16-17H,10H2,1-4H3 |
InChIキー |
VBXOSPHJLBJTDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C3C4CC(C3N2C(=O)OC(C)(C)C)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





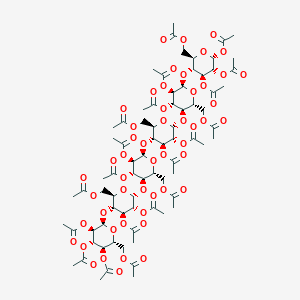
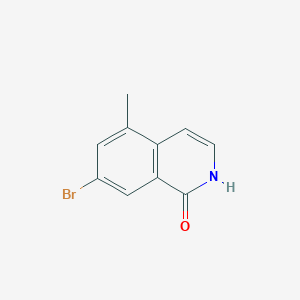
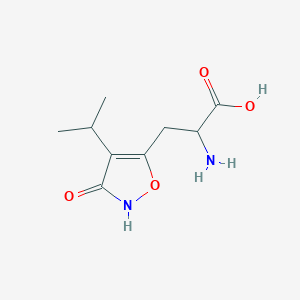
![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
